molecular formula C10H17N2O15P3 B076920 Hydroxymethyldeoxyuridine triphosphate CAS No. 14167-70-5

Hydroxymethyldeoxyuridine triphosphate

Cat. No.: B076920
CAS No.: 14167-70-5
M. Wt: 498.17 g/mol
InChI Key: RLHFVRMIEVOHOR-XLPZGREQSA-N
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Description

Hydroxymethyldeoxyuridine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H17N2O15P3 and its molecular weight is 498.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in DNA Repair Mechanisms

5-hydroxymethyl-2'-deoxyuridine is produced as a result of oxidative damage to thymidine. It plays a crucial role in DNA repair processes, particularly through the action of uracil DNA glycosylase (SMUG1), which recognizes and excises this modified base from DNA. Research has demonstrated that SMUG1 effectively repairs 5-hydroxymethyl-2'-deoxyuridine in both single-stranded and double-stranded DNA, thus preventing mutations associated with DNA damage .

Case Study: SMUG1 Activity on 5-hmdU

In a study examining the activity of SMUG1, it was found that depletion of this enzyme led to increased sensitivity to oxidative stress in cells, highlighting the importance of 5-hydroxymethyl-2'-deoxyuridine repair in maintaining genomic stability .

Applications in Next-Generation Sequencing (NGS)

5-hydroxymethyl-2'-deoxyuridine triphosphate has been utilized as a reversible terminator in NGS technologies. Its incorporation into sequencing reactions improves accuracy and read lengths by providing enhanced nucleotide selectivity compared to natural nucleotides. This modification allows for more precise sequencing results, which is critical for applications such as whole-genome sequencing and targeted resequencing .

Technical Insights: Nucleotide Selectivity

Research has shown that modified nucleotides based on 5-hydroxymethyl-2'-deoxyuridine can be engineered to improve enzymatic properties, enabling single-base termination and photochemical cleavage without damaging the DNA template .

Use in Aptamer Development

5-hydroxymethyl-2'-deoxyuridine triphosphate serves as a base analog in the synthesis of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. The incorporation of this modified nucleotide can enhance the stability and binding characteristics of aptamers, making them suitable for therapeutic and diagnostic applications .

Case Study: Aptamer Selection

In a study focused on aptamer selection, researchers incorporated 5-hydroxymethyl-2'-deoxyuridine into oligonucleotides to improve their binding affinity for target proteins. The results indicated that aptamers containing this modification exhibited superior performance compared to their unmodified counterparts .

Implications in Epigenetics

The presence of 5-hydroxymethyl-2'-deoxyuridine in genomic DNA has implications for epigenetic regulation. It is believed that this modified nucleotide can influence gene expression patterns by altering the accessibility of DNA to transcription factors and other regulatory proteins. Understanding its role could lead to insights into cancer biology and developmental processes .

Research Findings: Epigenetic Modifications

Studies have shown that levels of 5-hydroxymethyl-2'-deoxyuridine vary across different tissues and developmental stages, suggesting a regulatory role in gene expression dynamics .

Synthesis and Biochemical Pathways

The synthesis of hydroxymethyldeoxyuridine triphosphate occurs through specific enzymatic pathways involving viral enzymes during bacteriophage infections. These pathways replace standard deoxythymidine triphosphate (dTTP) with 5-hydroxymethyl-2'-deoxyuridine triphosphate, demonstrating its biological significance in viral replication and host interactions .

Table: Comparison of this compound Synthesis Pathways

SourceEnzyme InvolvedProduct
BacteriophageThymidylate synthase homolog5-Hydroxymethyl-2'-deoxyuridine
Host CellsHydroxymethylase5-Hydroxymethyl-2'-deoxyuridine

Chemical Reactions Analysis

Enzymatic Incorporation by DNA Polymerases

Hydroxymethyldeoxyuridine triphosphate serves as an alternative substrate for DNA polymerases, though its efficiency varies. For SPO1 DNA polymerase, kinetic studies reveal:

SubstrateKMK_M (μM)kcatk_{cat} (×103^{-3} s1^{-1})kcat/KMk_{cat}/K_M (×103^{-3} μM1^{-1} s1^{-1})Relative Rate (kcat/KMk_{cat}/K_M) vs Natural Substrate
dUhm^{hm}TP28.84.160.1440.29 (vs dTTP)
dUf^{f}TP13.63.220.2380.47 (vs dTTP)
  • SPO1 polymerase incorporates this compound at ~29% the rate of natural dTTP, indicating steric or electronic challenges during catalysis .

  • In contrast, dCm^mTP (5-methyl-dCTP) shows enhanced incorporation rates (1.29× dCTP), highlighting substrate specificity differences among modified nucleotides .

Biosynthetic Pathways

This compound is synthesized via dUMP hydroxymethylase , an enzyme family in bacteriophages (e.g., SPO1, SP8). These enzymes catalyze hydroxymethylation using methylene-tetrahydrofolate (THF) as a cofactor:

dUMP+methylene THFdUMP hydroxymethylasehm5dUMP+THF\text{dUMP}+\text{methylene THF}\xrightarrow{\text{dUMP hydroxymethylase}}\text{hm}^5\text{dUMP}+\text{THF}

  • The reaction proceeds through a covalent cysteine-THF intermediate, activating the C5 position of dUMP for hydroxymethylation .

  • Subsequent phosphorylation by nucleoside diphosphate kinases converts hm5^5dUMP to its triphosphate form .

DNA Repair and Glycosylase Activity

Once incorporated into DNA, 5-hydroxymethyldeoxyuridine (hmdU) is excised by SMUG1 glycosylase , a base excision repair (BER) enzyme:

  • SMUG1 removes hmdU paired with guanine (hmdU:G) or adenine (hmdU:A) with 4–5× enhanced activity when assisted by UV-DDB , a DNA damage-binding protein .

  • Repair kinetics for hmdU:G excision:

    • SMUG1 alone : t1/2=45t_{1/2}=45 min

    • SMUG1 + UV-DDB : t1/2=10t_{1/2}=10 min

This interaction suggests UV-DDB facilitates SMUG1 dissociation from abasic sites, accelerating repair .

Restriction Enzyme Sensitivity

Phage DNA containing hmdU exhibits varied susceptibility to Type II restriction enzymes:

EnzymeRecognition SiteActivity on hmdU-DNA
EcoRIGAATTCNo cleavage
BsrFIRCCGGYCleavage
MspICCGGCleavage
  • Modifications at the 5-position of deoxyuridine (e.g., hydroxymethyl) block EcoRI but not BsrFI or MspI, likely due to steric clashes in EcoRI’s binding pocket .

Synthetic and Analytical Methods

While direct synthesis protocols for this compound are less documented, analogous routes for 5-hydroxymethyl-dCTP involve:

  • Bromination : Free radical bromination of 5-methyl-dUMP .

  • Hydroxymethylation : Substitution with cyanoethanol .

  • Phosphorylation : Sequential kinase reactions to generate the triphosphate .

Analytical characterization typically employs:

  • 31^{31}31P NMR : To monitor triphosphate formation (δ = −5 to −22 ppm) .

  • HPLC : For separation on anion-exchange columns (e.g., Partisil SAX) .

Biological Implications

  • Epigenetic Modulation : Random incorporation of this compound into DNA may alter epigenetic marks, potentially inducing gene silencing .

  • Phage Defense : Hydroxymethylation confers resistance to host restriction enzymes, a strategy employed by SPO1 and T4 phages .

This compound’s dual role as a metabolic intermediate and a substrate for repair enzymes underscores its significance in nucleic acid biochemistry.

Properties

CAS No.

14167-70-5

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1

InChI Key

RLHFVRMIEVOHOR-XLPZGREQSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Key on ui other cas no.

14167-70-5

Synonyms

5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate
hmdUTP
hydroxymethyldeoxyuridine triphosphate

Origin of Product

United States

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